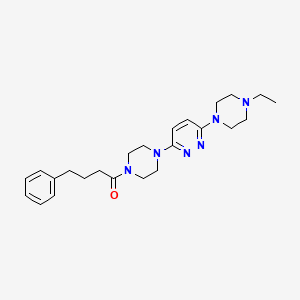

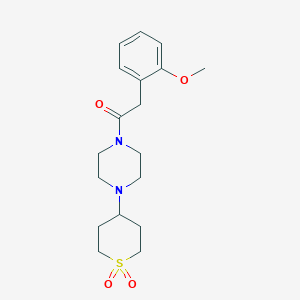

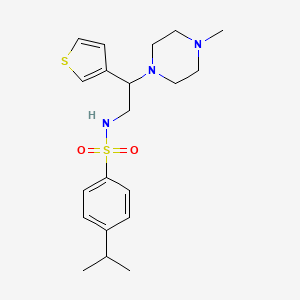

1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one belongs to a class of pyridazinone derivatives that have been explored for their potential therapeutic applications. These compounds have garnered interest due to their diverse pharmacological activities, which include anticancer and antinociceptive properties.

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves the formation of a pyridazinone core with various substituents attached to enhance the compound's biological activity. In the first paper, a series of new 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives were synthesized, and their structures were confirmed using IR, 1H NMR, and mass spectral data . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as indicated in the first paper .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives can be influenced by the substituents on the pyridazinone core. The presence of a piperazine ring, as seen in the compounds studied in both papers, suggests potential interactions with biological targets. The piperazine moiety is known for its ability to bind to various receptors, which may contribute to the compound's pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetics. These properties are typically influenced by the nature of the substituents and the overall molecular structure. While the specific properties of this compound are not provided, related compounds have been evaluated for their cytotoxicity and analgesic activity, suggesting a degree of bioavailability and stability conducive to biological testing .

Relevant Case Studies

The first paper presents a case study where the synthesized pyridazinone derivatives were evaluated for their cytotoxicity against various human cancer cell lines, with some compounds showing good to moderate activity . The second paper discusses the antinociceptive properties of related compounds, with some showing high analgesic potency and efficacy, suggesting potential therapeutic applications in pain management . These case studies highlight the therapeutic potential of pyridazinone derivatives and provide a foundation for further research into compounds like this compound.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Research on analogs containing similar structural motifs, such as arylpiperazine and pyridazinone, indicates potential analgesic and anti-inflammatory properties. For instance, studies have shown that compounds with arylpiperazinyl structures exhibit significant analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects, highlighting their potential as safer alternatives to traditional NSAIDs (Duendar et al., 2007; Duendar et al., 2011).

properties

IUPAC Name |

1-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O/c1-2-27-13-15-28(16-14-27)22-11-12-23(26-25-22)29-17-19-30(20-18-29)24(31)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-12H,2,6,9-10,13-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXDBAYLTMLQMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)